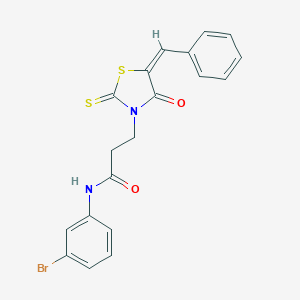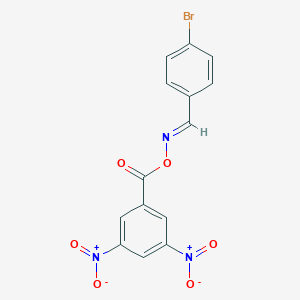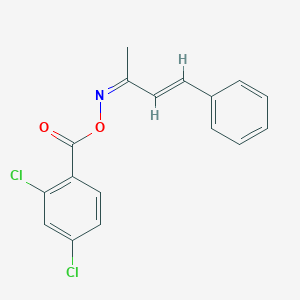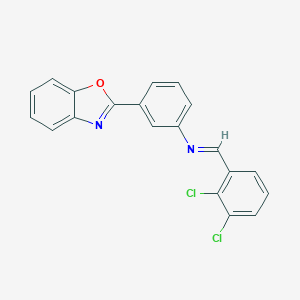![molecular formula C20H27NO3S B400132 Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate CAS No. 356586-86-2](/img/structure/B400132.png)
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several interesting functional groups. The “ethyl” prefix indicates an ethyl group (-CH2-CH3) is present. The “4,5-dimethyl” suggests there are methyl groups (-CH3) attached at the 4th and 5th positions of the thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an amino group (-NH2) and a carboxylate ester group (-COO-). The “tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl” part suggests a complex tricyclic structure is present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of the tricyclic group and the various functional groups. The thiophene ring, the amino group, and the ester group would all contribute to the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of an ester group could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is involved in the synthesis of novel chemical compounds. For instance, it has been utilized in the creation of azocines, a class of chemical compounds with notable properties and potential applications in various fields including materials science and pharmaceuticals (Elix, Wilson, Warrener, & Calder, 1972).
Antiproliferative Activity
- The compound shows potential in the field of cancer research, particularly in the development of antiproliferative agents. A study on various thiophene derivatives, including related compounds of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate, indicated significant activity against breast and colon cancer cell lines, highlighting its potential in cancer therapy (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Development of Novel Compounds
- The compound has been instrumental in the development of various novel thiophene-based compounds with diverse potential applications. Research includes the synthesis of unique compounds that may have applications in fields ranging from pharmacology to materials science (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Pharmaceutical Applications
- In the pharmaceutical industry, derivatives of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1
3,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate have been explored for their potential medicinal properties. This includes research into compounds that may possess antimicrobial, antifungal, and anticancer activities, thereby expanding the scope of therapeutic applications (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-4-24-18(22)16-11(2)12(3)25-17(16)21-19(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-15H,4-10H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMPNFLEOFVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzothiazol-2-yl)-5-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenol](/img/structure/B400052.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-bromophenyl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B400054.png)
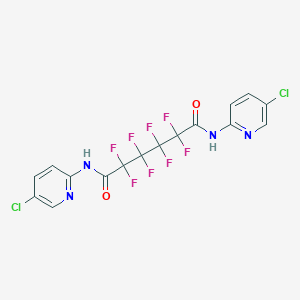
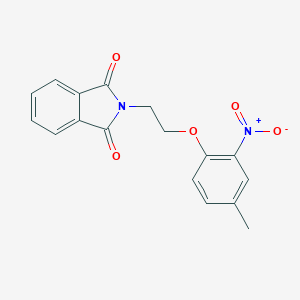
![2-phenyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)
![ethyl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B400069.png)
